molecular formula C11H18ClN3O B7854984 6-amino-N-(pyridin-4-yl)hexanamide hydrochloride

6-amino-N-(pyridin-4-yl)hexanamide hydrochloride

Cat. No.: B7854984
M. Wt: 243.73 g/mol
InChI Key: SRFKMPNQDCPOFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-N-(pyridin-4-yl)hexanamide hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound consists of a hexanamide group with an amino group at the 6th position and a pyridin-4-yl group attached to the nitrogen atom of the amide group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-N-(pyridin-4-yl)hexanamide hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with hexanoic acid and 4-aminopyridine as the primary starting materials.

  • Activation of Carboxylic Acid: Hexanoic acid is activated using reagents such as thionyl chloride (SOCl₂) to form hexanoyl chloride.

  • Amide Formation: The activated hexanoyl chloride is then reacted with 4-aminopyridine to form 6-amino-N-(pyridin-4-yl)hexanamide.

  • Hydrochloride Formation: The resulting amide is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and additional purification steps are included to ensure the purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-N-(pyridin-4-yl)hexanamide hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The pyridine ring can be reduced to form piperidine derivatives.

  • Substitution: The amide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation are used.

  • Substitution: Nucleophiles such as ammonia (NH₃) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of 6-nitro-N-(pyridin-4-yl)hexanamide.

  • Reduction: Formation of 6-amino-N-(pyridin-4-yl)piperidine.

  • Substitution: Formation of various substituted amides and amines.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases. Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-amino-N-(pyridin-4-yl)hexanamide hydrochloride exerts its effects depends on its specific application. For example, in pharmaceutical applications, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways and molecular targets involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • 6-Amino-N-(pyridin-3-yl)hexanamide hydrochloride: Similar structure with a different position of the pyridine ring.

  • 6-Amino-N-(pyridin-2-yl)hexanamide hydrochloride: Another positional isomer with distinct properties.

  • 6-Amino-N-(pyridin-4-yl)pentanamide hydrochloride: Similar but with a shorter alkyl chain.

Uniqueness: The uniqueness of 6-amino-N-(pyridin-4-yl)hexanamide hydrochloride lies in its specific structural features, which influence its reactivity and potential applications. The presence of the hexanamide group and the pyridin-4-yl moiety provides distinct chemical and biological properties compared to its isomers and similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific fields. Its unique structure and versatile applications make it a valuable compound for research and industrial use.

Properties

IUPAC Name

6-amino-N-pyridin-4-ylhexanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O.ClH/c12-7-3-1-2-4-11(15)14-10-5-8-13-9-6-10;/h5-6,8-9H,1-4,7,12H2,(H,13,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFKMPNQDCPOFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1NC(=O)CCCCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26725911
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.